molecular formula C11H14O3 B2546517 (5-Ethyl-2-methoxyphenyl)acetic acid CAS No. 383134-25-6

(5-Ethyl-2-methoxyphenyl)acetic acid

Cat. No.: B2546517
CAS No.: 383134-25-6
M. Wt: 194.23
InChI Key: ZQFQKUSVDFEEAB-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 This compound is characterized by the presence of an ethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

(5-Ethyl-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Safety and Hazards

Specific safety and hazard information for “(5-Ethyl-2-methoxyphenyl)acetic acid” was not found in the sources I accessed. It’s always important to handle chemical compounds with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-methoxyphenyl)acetic acid typically involves the alkylation of 2-methoxyphenylacetic acid with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH) in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of 5-ethyl-2-hydroxyphenylacetic acid.

    Reduction: Formation of 5-ethyl-2-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form ionic bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in cells.

Comparison with Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylphenylacetic acid: Lacks the methoxy group, altering its electronic properties.

    5-Methyl-2-methoxyphenylacetic acid: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.

Uniqueness: (5-Ethyl-2-methoxyphenyl)acetic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound in organic synthesis and potential pharmaceutical applications.

Properties

IUPAC Name

2-(5-ethyl-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-4-5-10(14-2)9(6-8)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQKUSVDFEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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